Acetic acid, (ethoxyhydroxyphosphinyl)-
Overview
Description
Acetic acid, (ethoxyhydroxyphosphinyl)-, is a chemical compound with a unique structure that includes both acetic acid and phosphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (ethoxyhydroxyphosphinyl)-, typically involves the reaction of acetic acid with ethoxyhydroxyphosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (ethoxyhydroxyphosphinyl)-, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives.
Scientific Research Applications
Acetic acid, (ethoxyhydroxyphosphinyl)-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (ethoxyhydroxyphosphinyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways and cellular processes. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, (ethoxyhydroxyphosphinyl)-, include other phosphinyl derivatives and acetic acid analogs. Examples include:
Phosphonoacetic acid: A compound with similar functional groups but different structural arrangements.
Ethylphosphonic acid: Another phosphinyl-containing compound with distinct chemical properties.
Properties
IUPAC Name |
2-[ethoxy(hydroxy)phosphoryl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-9-10(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHEMNFTNVLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215687 | |
Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65359-99-1 | |
Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065359991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (ethoxyhydroxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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